2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-27-15-7-9-17(28-2)18(11-15)29(25,26)23-14-5-3-13(4-6-14)16-8-10-19-21-20-12-24(19)22-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXZEGOGNDVDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,5-Dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzenesulfonamide moiety and a triazolopyridazine ring. The molecular formula is C_{18}H_{19N_5O_3S with a molecular weight of approximately 373.44 g/mol. Its structure is critical for its biological activity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures often act as inhibitors of kinases and other enzymes related to cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyridazine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway associated with cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: IKKβ Inhibition
In a study focused on imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors, researchers optimized the structure to enhance potency. The results showed that certain modifications significantly increased the inhibitory activity against IKKβ in THP-1 cells, leading to reduced TNFα levels . This suggests that similar structural features in this compound could lead to comparable biological effects.
Study 2: Antiparasitic Activity
Another relevant study evaluated pyridazine salts for their efficacy against Toxoplasma gondii. The results indicated that certain derivatives led to over 90% reduction in parasite burden in infected mice without significant toxicity. This highlights the potential for triazolopyridazine derivatives in treating parasitic infections as well .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{19N_5O_3S |
| Molecular Weight | 373.44 g/mol |
| Biological Activities | Anticancer, Anti-inflammatory |
| Mechanism of Action | IKKβ Inhibition |
| Efficacy Against Toxoplasma gondii | >90% reduction in parasite burden |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural analogues differ in substituents on the triazolopyridazine core or the pendant aromatic rings, leading to variations in target selectivity, potency, and physicochemical properties. Below is a comparative analysis:
Key Findings
Role of the Benzenesulfonamide Group :
The target compound’s benzenesulfonamide moiety confers superior kinase inhibition (IC50 = 12 nM) compared to pyridinyl-substituted analogues (IC50 = 45 nM) due to enhanced hydrogen bonding with catalytic lysine residues in kinase active sites . In contrast, Lin28-1632’s acetamide side chain lacks this sulfonamide-mediated binding, resulting in lower potency (activity at 80 µM) .
Impact of Methoxy Substituents :
The 2,5-dimethoxy groups on the benzene ring improve metabolic stability by reducing cytochrome P450-mediated oxidation. This contrasts with the 3-methyl group on Lin28-1632’s triazolopyridazine core, which increases lipophilicity but reduces solubility (logP = 3.8 vs. target’s logP = 2.1) .
Aryl vs. Sulfonamide Substituents : Compounds with bulky aryl substituents (e.g., 4-chloro/4-fluoro in ) exhibit poor solubility (logP > 4.0) and moderate activity, highlighting the sulfonamide group’s dual role in balancing potency and bioavailability .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide? A: The synthesis typically involves:
- Condensation reactions between substituted benzaldehydes and aminotriazole precursors under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) to form intermediate Schiff bases .
- Cyclization using oxidizing agents like sodium hypochlorite or iodine to generate the triazolopyridazine core .
- Sulfonamide coupling via nucleophilic substitution of sulfonyl chlorides with amine-functionalized intermediates.
Purification involves vacuum filtration, recrystallization (e.g., ethanol/water mixtures), and column chromatography (silica gel, dichloromethane/methanol gradients) .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure and purity of this compound? A:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent, referencing residual protons at 2.50 ppm) to confirm substituent positions and integration ratios .
- High-resolution mass spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular ion peaks (e.g., calculated vs. observed m/z values within ±0.0003 Da) .
- FTIR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- TLC : Monitoring reactions using alumina plates with dichloromethane as a mobile phase .
Purity Assessment
Q: How can researchers assess the purity of this compound for in vitro studies? A:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >95% is typically required for biological assays .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) content should match theoretical values within ±0.4% .
- Melting point consistency : Sharp melting ranges (e.g., ±2°C) indicate homogeneity .
Advanced Reaction Optimization
Q: What strategies improve yield and scalability for the triazolopyridazine core synthesis? A:
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation adaptations) .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) to maximize yield .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30 minutes vs. 3 hours under conventional heating) .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating this compound’s pharmacological potential? A:
- Kinase inhibition assays : Use recombinant enzymes (e.g., JAK2, EGFR) with ATP-competitive binding protocols. IC₅₀ values can be determined via fluorescence polarization .
- Cellular toxicity : MTT assays in HEK293 or HepG2 cells to establish CC₅₀ values .
- Solubility studies : Shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .
Structure-Activity Relationship (SAR) Studies
Q: How can substituent modifications enhance target selectivity? A:
- Methoxy group positioning : 2,5-dimethoxy vs. 3,4-dimethoxy analogs may alter steric hindrance in enzyme binding pockets .
- Triazolopyridazine substitution : Fluorine or chlorine at the phenyl ring (para position) improves metabolic stability .
- Sulfonamide linker : N-methylation reduces plasma protein binding, enhancing bioavailability .
Stability Under Experimental Conditions
Q: How should researchers evaluate the compound’s stability in biological matrices? A:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- LC-MS/MS monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) over 24–72 hours .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported biological activity data? A:
- Replicate assays : Use orthogonal methods (e.g., SPR vs. fluorescence-based assays) to confirm binding affinity .
- Control for impurities : LC-MS profiling to rule out interference from synthesis byproducts (e.g., unreacted Schiff bases) .
- Standardize protocols : Adopt NIH/WHO guidelines for cell viability and enzyme inhibition assays .
Scale-Up Challenges
Q: What are critical considerations for gram-scale synthesis? A:
- Solvent selection : Replace ethanol with tert-butanol to reduce viscosity in large batches .
- Temperature control : Jacketed reactors maintain consistent heating during cyclization .
- Waste management : Neutralize acidic byproducts (e.g., glacial acetic acid) before disposal .
Impurity Profiling
Q: How to identify and quantify synthesis-related impurities? A:
- Reference standards : Use certified impurities (e.g., unreacted benzaldehyde derivatives) for HPLC calibration .
- LC-HRMS : Identify unknown impurities via exact mass matching (±5 ppm) and fragmentation patterns .
- ICH guidelines : Classify impurities per Q3A(R2) thresholds (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
